molecular formula C22H24N8O7S2 B2386040 ammonium (E)-5-amino-6-((E)-(4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate CAS No. 288323-10-4

ammonium (E)-5-amino-6-((E)-(4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate

Cat. No.: B2386040
CAS No.: 288323-10-4
M. Wt: 576.6
InChI Key: JXJAAVANUTUNHX-RAOMTIHESA-N
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Description

Ammonium (E)-5-amino-6-((E)-(4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate is a structurally complex aromatic compound characterized by:

  • Naphthalene core: Functionalized with amino, diazenyl, hydrazono, and sulfonate groups.
  • Applications: Likely used in dye chemistry (azo chromophores) or pharmaceutical research due to its polyfunctionalized structure .

Properties

IUPAC Name

diazanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O7S2.2H3N/c23-13-6-8-15(9-7-13)26-27-20-16(36(30,31)32)10-12-11-17(37(33,34)35)21(22(29)18(12)19(20)24)28-25-14-4-2-1-3-5-14;;/h1-11,29H,23-24H2,(H,30,31,32)(H,33,34,35);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPIVWAEBYUHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N)N)O.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ammonium (E)-5-amino-6-((E)-(4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate (CAS No. 288323-10-4) is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula : C22H19N6NaO7S2
Molecular Weight : 566.54 g/mol
Structure : The compound features a naphthalene core substituted with amino, diazenyl, and sulfonate groups, contributing to its potential biological interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of similar structures have shown activity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
5-amino derivativeCCRF-CEM leukemia>20
4-amino analoguesVarious6.7 (best case)

The high IC50 values indicate limited efficacy in these studies, suggesting that modifications to the structure may be necessary to enhance activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar azo and hydrazone functionalities have been reported to exhibit significant antibacterial effects. For example, studies have demonstrated that hydrazones can inhibit bacterial growth by disrupting cellular processes . However, specific data on this compound is limited.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with cellular targets such as enzymes involved in DNA replication or transcription. The presence of the diazenyl group may facilitate electron transfer processes that could lead to oxidative stress in target cells .

Case Studies

  • Study on Azo Compounds : A study investigating various azo compounds found that those with electron-withdrawing groups displayed enhanced anticancer activity compared to their electron-donating counterparts. This suggests that structural modifications could improve the efficacy of ammonium (E)-5-amino derivatives .
  • Hydrazone Derivatives : Research on hydrazone derivatives indicated that their ability to chelate metal ions could play a role in their biological activity. This property may also apply to ammonium (E)-5-amino derivatives, warranting further investigation into their metal-binding capabilities .

Scientific Research Applications

Anticancer Activity

Research has indicated that azo compounds similar to ammonium (E)-5-amino-6-((E)-(4-aminophenyl)diazenyl)-4-oxo-3-(2-phenylhydrazono)-3,4-dihydronaphthalene-2,7-disulfonate exhibit significant anticancer properties. A study demonstrated that derivatives of azo dyes could induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule formation and affecting cellular morphology .

Antimicrobial Properties

Azo dyes have also been investigated for their antimicrobial activities. Compounds derived from similar chemical structures have shown effectiveness against various pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties .

Synthesis Techniques

The synthesis of this compound typically involves diazotization reactions followed by coupling reactions with appropriate substrates. The incorporation of various functional groups can enhance its biological activity and solubility profiles .

Dyeing Industry

Given its azo structure, this compound can be utilized in the textile industry as a direct dye. Its vibrant color properties allow it to be used effectively for coloring fabrics and materials .

Cosmetic Applications

There are indications that compounds similar to this compound may be employed in hair dye formulations due to their stability and colorfastness properties .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityAnticancer properties of azo dyesIdentified specific derivatives with high antiproliferative activity against melanoma cells; mechanisms included microtubule disruption and G2/M cell cycle arrest.
Antimicrobial Activity ResearchEfficacy against bacteriaDemonstrated significant antibacterial activity against multiple strains; comparable to standard antibiotics like ampicillin.

Comparison with Similar Compounds

Structural Similarity and Functional Group Analysis

The compound shares structural motifs with several classes of aromatic derivatives:

Compound Class Key Features Key Differences
Azo Dyes (e.g., 4-((4-Aminophenyl)diazenyl)phenol derivatives) - Diazenyl (-N=N-) linkage
- Amino groups for conjugation
- Lack of sulfonate groups
- Simpler hydrazono/hydroxy substituents
Hydrazone Derivatives (e.g., N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide) - Phenylhydrazono groups
- Acetamide side chains
- No sulfonate groups
- Reduced aromatic substitution complexity
Sulfonated Aromatics (e.g., amino-substituted anthraquinones) - Sulfonate groups for solubility
- Amino groups for charge transfer
- Anthraquinone core vs. naphthalene
- Single diazenyl/hydrazono moiety

Structural Insights :

  • The dual sulfonate groups in the target compound confer superior aqueous solubility compared to non-sulfonated analogs like those in .
  • The extended conjugation from dual diazenyl and hydrazono groups may enhance absorption properties compared to mono-substituted azo dyes .
Electronic and Spectral Properties
  • DFT Studies: Comparative DFT analyses of similar diazenyl-hydrazono compounds () reveal that electron-withdrawing groups (e.g., sulfonate) stabilize the lowest unoccupied molecular orbital (LUMO), enhancing charge-transfer interactions .
  • Absorption Spectra: Amino-substituted naphthalene derivatives (e.g., amino-anthraquinones in ) exhibit red-shifted absorption due to intramolecular charge transfer (ICT). The target compound’s dual amino and diazenyl groups likely amplify this effect, extending absorption into the visible range .
Quantitative Similarity Assessment

Using Tanimoto similarity coefficients (), the target compound shows moderate similarity (~0.6–0.7) to:

  • Azo Dyes (e.g., 4-((4-aminophenyl)diazenyl)phenol): Shared diazenyl and amino groups.
  • Sulfonated Anthraquinones: Shared sulfonate and amino motifs but divergent core structures .

Q & A

Q. Why do elemental analysis results sometimes deviate from theoretical values?

  • Methodological Answer :
  • Hydrate Formation : Check for adsorbed water via TGA (weight loss ~100–150°C) .
  • Byproduct Contamination : Use HPLC-MS to detect trace impurities (e.g., unreacted phenylhydrazine) and refine recrystallization protocols .

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